6-Pentafluoroethyl-pyridazin-3-ylamine
Description
6-Pentafluoroethyl-pyridazin-3-ylamine is a pyridazine derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at the 6-position and an amine (-NH₂) group at the 3-position. Pyridazine derivatives are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. The introduction of fluorine-containing groups, such as pentafluoroethyl, enhances lipophilicity and metabolic stability, making such compounds promising candidates for pharmaceutical applications.
Properties
Molecular Formula |
C6H4F5N3 |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridazin-3-amine |
InChI |
InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-1-2-4(12)14-13-3/h1-2H,(H2,12,14) |
InChI Key |
MYLSBPNHPCKICR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a pentafluoroethyl-substituted pyridazine precursor with an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Pentafluoroethyl-pyridazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluoroethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-Pentafluoroethyl-pyridazin-3-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-pyridazin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include 6-(trifluoromethyl)pyridazin-3-ylmethanamine hydrochloride (CAS: 1948237-23-7) and pyridazinone derivatives with varying substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Differences :
- Amine Functionalization : The direct -NH₂ group in this compound contrasts with the -CH₂NH₂·HCl group in the trifluoromethyl analog. The latter’s protonated amine (as a hydrochloride salt) improves aqueous solubility but may reduce blood-brain barrier penetration compared to the free amine.
- Core Structure: Pyridazinones (e.g., compound 7e) feature a ketone group, making them more polar than the non-oxidized pyridazine core of the target compound. This difference impacts both reactivity and pharmacological profiles .
Pharmacological Activity
While direct data for this compound is scarce, insights can be drawn from related compounds:
- The electron-withdrawing fluorine groups in the target compound may enhance similar activities by stabilizing charge interactions in biological targets.
- Solubility and Bioavailability: The trifluoromethyl analog’s hydrochloride salt () highlights the trade-off between solubility and passive diffusion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
